5-fluoro-N-{2-hydroxy-2-[5-(thiophen-3-yl)furan-2-yl]ethyl}-2-methoxybenzene-1-sulfonamide 5-fluoro-N-{2-hydroxy-2-[5-(thiophen-3-yl)furan-2-yl]ethyl}-2-methoxybenzene-1-sulfonamide
Brand Name: Vulcanchem
CAS No.: 2034434-52-9
VCID: VC11818566
InChI: InChI=1S/C17H16FNO5S2/c1-23-16-3-2-12(18)8-17(16)26(21,22)19-9-13(20)15-5-4-14(24-15)11-6-7-25-10-11/h2-8,10,13,19-20H,9H2,1H3
SMILES: COC1=C(C=C(C=C1)F)S(=O)(=O)NCC(C2=CC=C(O2)C3=CSC=C3)O
Molecular Formula: C17H16FNO5S2
Molecular Weight: 397.4 g/mol

5-fluoro-N-{2-hydroxy-2-[5-(thiophen-3-yl)furan-2-yl]ethyl}-2-methoxybenzene-1-sulfonamide

CAS No.: 2034434-52-9

Cat. No.: VC11818566

Molecular Formula: C17H16FNO5S2

Molecular Weight: 397.4 g/mol

* For research use only. Not for human or veterinary use.

5-fluoro-N-{2-hydroxy-2-[5-(thiophen-3-yl)furan-2-yl]ethyl}-2-methoxybenzene-1-sulfonamide - 2034434-52-9

Specification

CAS No. 2034434-52-9
Molecular Formula C17H16FNO5S2
Molecular Weight 397.4 g/mol
IUPAC Name 5-fluoro-N-[2-hydroxy-2-(5-thiophen-3-ylfuran-2-yl)ethyl]-2-methoxybenzenesulfonamide
Standard InChI InChI=1S/C17H16FNO5S2/c1-23-16-3-2-12(18)8-17(16)26(21,22)19-9-13(20)15-5-4-14(24-15)11-6-7-25-10-11/h2-8,10,13,19-20H,9H2,1H3
Standard InChI Key ARFSVYYUWGHABA-UHFFFAOYSA-N
SMILES COC1=C(C=C(C=C1)F)S(=O)(=O)NCC(C2=CC=C(O2)C3=CSC=C3)O
Canonical SMILES COC1=C(C=C(C=C1)F)S(=O)(=O)NCC(C2=CC=C(O2)C3=CSC=C3)O

Introduction

5-Fluoro-N-{2-hydroxy-2-[5-(thiophen-3-yl)furan-2-yl]ethyl}-2-methoxybenzene-1-sulfonamide is a complex organic compound featuring a unique combination of functional groups, including a sulfonamide moiety, a furan ring, and a thiophene ring. This compound is of interest due to its potential pharmacological properties, which are influenced by its structural components.

Biological Activity

The biological activity of 5-fluoro-N-{2-hydroxy-2-[5-(thiophen-3-yl)furan-2-yl]ethyl}-2-methoxybenzene-1-sulfonamide is primarily attributed to its sulfonamide moiety. Sulfonamides are known as competitive inhibitors of the enzyme dihydropteroate synthase, crucial for folate synthesis in bacteria, making them effective against a wide range of bacterial infections.

Comparison with Similar Compounds

Compound NameStructure FeaturesBiological Activity
5-Fluoro-N-{2-hydroxyethyl}-2-methoxybenzene-1-sulfonamideLacks thiophene; retains sulfonamideAntibacterial
5-(Thiophen-3-yl)-furan-2-carboxylic acidContains furan and thiophene; no sulfonamideAntioxidant
N-{2-hydroxy-2-[5-(thiophen-2-yl)furan-2-yl]ethyl}-3-(trifluoromethyl)benzene-1-sulfonamideThiophen-2-yl instead of thiophen-3-yl; different substituentsNot specified for this exact compound, but related compounds show potential in research

Research Findings and Applications

  • Pharmacological Potential: The combination of a sulfonamide group with furan and thiophene rings in 5-fluoro-N-{2-hydroxy-2-[5-(thiophen-3-yl)furan-2-yl]ethyl}-2-methoxybenzene-1-sulfonamide may enhance its biological activity compared to similar compounds lacking these features.

  • Interaction Studies: Research involves studying the binding affinity of this compound to various biological targets, including enzymes and receptors, to understand its pharmacodynamics and pharmacokinetics.

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